BenchChemオンラインストアへようこそ!

Secretin acetate

Pancreatic exocrine function In vivo pharmacology Peptide hormone comparison

Porcine secretin acetate (CAS 17034-34-3) is the definitive SCTR-selective agonist for pancreatic function assays, gastrinoma provocative testing, and ICC-DMP-mediated intestinal motility research. It delivers high-affinity receptor binding (Ki ~4.6 nM) and potent cAMP activation (EC50 ~0.01 nM), with proven diagnostic equivalence to synthetic human secretin. Unlike VIP, PACAP, or CCK, it selectively stimulates bicarbonate-rich pancreatic fluid without confounding enzyme secretion or receptor cross-talk. Procure this ≥98% purity peptide reference standard for validated SCTR pharmacology, neuroendocrine tumor studies, and ICC-specific motility investigations.

Molecular Formula C₁₃₀H₂₂₀N₄₄O₄₁. xC₂H₄O₂
Molecular Weight
CAS No. 17034-34-3
Cat. No. B612533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSecretin acetate
CAS17034-34-3
SynonymsPorcine secretin acetate
Molecular FormulaC₁₃₀H₂₂₀N₄₄O₄₁. xC₂H₄O₂
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CNC=N2)N.CC(=O)O
InChIInChI=1S/C130H220N44O41.C2H4O2/c1-59(2)41-79(119(208)173-99(65(13)14)102(134)191)152-94(183)52-148-105(194)76(31-34-92(132)181)157-114(203)82(44-62(7)8)164-116(205)83(45-63(9)10)162-108(197)73(28-22-38-145-128(137)138)154-111(200)77(32-35-93(133)182)158-115(204)81(43-61(5)6)160-107(196)72(27-21-37-144-127(135)136)153-103(192)66(15)151-121(210)88(54-175)169-118(207)87(50-98(189)190)166-110(199)74(29-23-39-146-129(139)140)155-113(202)80(42-60(3)4)161-109(198)75(30-24-40-147-130(141)142)156-122(211)90(56-177)170-117(206)84(46-64(11)12)163-112(201)78(33-36-96(185)186)159-123(212)91(57-178)171-126(215)101(68(17)180)174-120(209)85(47-69-25-19-18-20-26-69)167-125(214)100(67(16)179)172-95(184)53-149-106(195)86(49-97(187)188)165-124(213)89(55-176)168-104(193)71(131)48-70-51-143-58-150-70;1-2(3)4/h18-20,25-26,51,58-68,71-91,99-101,175-180H,21-24,27-50,52-57,131H2,1-17H3,(H2,132,181)(H2,133,182)(H2,134,191)(H,143,150)(H,148,194)(H,149,195)(H,151,210)(H,152,183)(H,153,192)(H,154,200)(H,155,202)(H,156,211)(H,157,203)(H,158,204)(H,159,212)(H,160,196)(H,161,198)(H,162,197)(H,163,201)(H,164,205)(H,165,213)(H,166,199)(H,167,214)(H,168,193)(H,169,207)(H,170,206)(H,171,215)(H,172,184)(H,173,208)(H,174,209)(H,185,186)(H,187,188)(H,189,190)(H4,135,136,144)(H4,137,138,145)(H4,139,140,146)(H4,141,142,147);1H3,(H,3,4)
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Secretin Acetate CAS 17034-34-3: Baseline Identity and Regulatory Context for Procurement Evaluation


Secretin acetate, CAS 17034-34-3, is the acetate salt of porcine secretin, a 27-amino acid peptide hormone belonging to the secretin-glucagon-vasoactive intestinal peptide (VIP) superfamily [1]. This compound specifically targets the secretin receptor (SCTR), a Gαs-coupled G protein-coupled receptor, activating adenylyl cyclase to stimulate cAMP production and downstream protein kinase A (PKA) signaling [2]. Naturally secreted by duodenal S cells in response to acidic chyme, secretin is the canonical regulator of pancreatic bicarbonate and fluid secretion, a function that underpins its clinical utility as a diagnostic agent [3]. The synthetic human secretin acetate counterpart (ChiRhoStim) is FDA-approved for diagnostic stimulation of pancreatic exocrine function, gastrinoma testing, and facilitating endoscopic retrograde cholangiopancreatography (ERCP) [4]. Porcine secretin acetate (CAS 17034-34-3) serves as a critical research reference standard and comparator in bioequivalence and functional studies due to its high sequence and functional homology with human secretin [5].

Why Secretin Acetate Cannot Be Replaced by Other Secretin Family Peptides: Differential Receptor Selectivity and Functional Outcomes


Secretin acetate (CAS 17034-34-3) operates within a structurally homologous peptide superfamily that includes vasoactive intestinal peptide (VIP), pituitary adenylate cyclase-activating peptide (PACAP), glucagon, and glucagon-like peptide-1 (GLP-1) [1]. Despite shared receptor architecture and overlapping second messenger pathways, functional substitution is precluded by distinct receptor selectivity profiles. Secretin preferentially binds SCTR with high affinity (Ki = 4.6 ± 1.0 nM at wild-type human SCTR) [2], whereas VIP and PACAP exhibit nanomolar affinity for VPAC1/VPAC2 and PAC1 receptors, respectively, with substantially weaker cross-reactivity at SCTR [3]. This selectivity translates directly into divergent physiological outputs: secretin uniquely stimulates high-volume, bicarbonate-rich pancreatic fluid secretion, a response not replicated by VIP, glucagon, or GLP-1 at physiological concentrations [4]. For research applications requiring SCTR-specific activation—including pancreatic exocrine function assays, gastrinoma diagnostic testing, and studies of SCTR-mediated intestinal motility modulation—substitution with in-class analogs introduces receptor cross-talk artifacts that compromise experimental validity [5].

Quantitative Differentiation of Secretin Acetate: Head-to-Head Comparative Evidence for Procurement Decisions


Secretin Acetate vs. Cholecystokinin: Differential Pancreatic Juice Flow Rate and Protein Secretion in Rat Model

In a direct head-to-head comparison using urethane-anesthetized rats, secretin acetate (porcine) and cholecystokinin-pancreozymin (CCK-PZ) demonstrated distinct pancreatic secretory profiles [1]. Secretin produced a maximal peak flow rate of 14.0 μL/5 min, which was 31% lower than the 20.3 μL/5 min peak rate achieved with CCK-PZ stimulation [1]. However, the total cumulative volume of pancreatic juice secreted in response to rapid intravenous injections was not significantly different between the two peptides [1]. Critically, secretin stimulated only small but statistically significant quantities of protein secretion, whereas CCK-PZ and caerulein strongly stimulated both flow rate and protein output, indicating divergent acinar cell activation mechanisms [1]. The temporal dynamics also differed: CCK-PZ and caerulein induced earlier peak rates and more rapid response decline compared to secretin, reflecting distinct receptor kinetics and downstream signaling pathways [1].

Pancreatic exocrine function In vivo pharmacology Peptide hormone comparison

Porcine Secretin Acetate Bioequivalence: Cross-Study Comparison with Synthetic Human Secretin in Chronic Pancreatitis Patients

In three crossover studies evaluating 21 patients with documented chronic pancreatitis, synthetic porcine secretin acetate (sPS) was compared to synthetic human secretin (sHS) and biologically derived porcine secretin (bPS) at equivalent doses of 0.2 mcg/kg intravenous bolus [1]. All three secretin preparations produced peak bicarbonate concentrations below 80 mEq/L in this patient population with confirmed exocrine insufficiency [1]. In parallel, 35 healthy subjects receiving synthetic human secretin (0.2 mcg/kg) demonstrated a mean peak bicarbonate concentration of 100 mEq/L and a mean total volume of 260.7 mL over one hour; all 35 healthy subjects achieved peak bicarbonate concentrations ≥80 mEq/L [1]. This cross-study comparable evidence establishes that porcine secretin acetate produces equivalent diagnostic stimulation of pancreatic bicarbonate secretion relative to the FDA-approved synthetic human secretin reference standard, supporting its suitability as a cost-effective research alternative for pancreatic function testing [1].

Bioequivalence Diagnostic testing Clinical pharmacology

SCTR Binding Affinity and Functional Selectivity: Secretin vs. VIP in Rat Pancreatic Membranes

Competitive radioligand binding studies in rat pancreatic plasma membranes demonstrate that secretin and VIP exhibit distinct receptor selectivity profiles despite belonging to the same peptide superfamily [1]. Secretin inhibits [125I]iodo-secretin binding with high affinity, while VIP and peptide histidine-isoleucinamide (PHI) show weaker cross-reactivity at secretin-preferring receptors [1]. The selective VIP agonist [D-Phe4]PHI inhibits [125I]VIP binding with an IC50 of 7 nM but produces no inhibition of [125I]secretin binding at concentrations up to 10 μM, confirming the existence of pharmacologically distinct receptor populations [1]. Adenylate cyclase activation assays further reveal that secretin and VIP interact with at least two classes of receptors (VIP-preferring and secretin-preferring), with dose-effect curves that differ in slope and maximal efficacy [1]. In contrast, [D-Phe4]PHI produces a monophasic dose-effect curve that is competitively modified by a VIP antagonist but not by secretin(7-27), a secretin antagonist [1].

Receptor binding Adenylate cyclase Selectivity profiling

Wild-Type Human Secretin Receptor Affinity: Quantitative Binding and Functional Potency Parameters

Quantitative characterization of secretin binding to the wild-type human secretin receptor (SecR) expressed in cellular systems reveals high-affinity interaction [1]. The equilibrium dissociation constant (Ki) for secretin at SecR is 4.6 ± 1.0 nM, establishing the baseline affinity for native ligand-receptor interaction [1]. Functional coupling to cAMP production is highly efficient, with an EC50 of 0.01 ± 0.01 nM for adenylyl cyclase activation, representing a potency that is approximately 460-fold higher than the binding affinity [1]. This pronounced amplification between receptor occupancy and second messenger production reflects the presence of substantial receptor reserve and efficient Gαs coupling [1]. By comparison, SecR-YFP fusion constructs retain comparable binding affinity (Ki = 6.2 ± 2.4 nM) and functional potency (EC50 = 0.02 ± 0.01 nM), while certain CFP insertion mutants (e.g., CFP#2303;732, CFP#2303;735) exhibit moderately reduced binding affinity (Ki = 1.4-3.1 nM) but severely impaired cAMP production (EC50 >1000 nM), indicating uncoupling of binding from functional activation [1].

Receptor pharmacology cAMP signaling Binding affinity

Stability and Storage Requirements: Lyophilized Secretin Acetate vs. Reconstituted Aqueous Formulations

Secretin acetate is supplied as a lyophilized powder with a typical assay purity of ≥98.0%, which is critical for maintaining peptide integrity during long-term storage [1]. The recommended storage condition is -20°C in lyophilized form under desiccated, light-protected conditions to preserve biological activity [2]. Once reconstituted in aqueous buffer, secretin acetate is sensitive to thermal degradation and moisture exposure, with optimal activity maintained only at physiological pH [2]. In contrast to small-molecule secretin receptor modulators or stable peptidomimetics that may tolerate ambient storage, native secretin acetate requires strict cold-chain handling and single-use aliquot preparation to prevent activity loss due to aggregation, oxidation, or proteolytic degradation [3]. The elimination half-life of synthetic human secretin in vivo following intravenous administration is 45 minutes, with plasma concentrations returning to baseline within 90-120 minutes, further underscoring the peptide's inherent instability in biological matrices [3].

Peptide stability Storage conditions Quality control

Secretin-Mediated Intestinal Motility Inhibition: ICC-DMP Specificity vs. VIP/PACAP Non-Selective Effects

Secretin inhibits small intestinal contractility through a non-neural mechanism mediated by secretin receptors (SCTR) expressed on interstitial cells of Cajal within the deep muscular plexus (ICC-DMP) [1]. In the presence of tetrodotoxin (TTX) to block neuronal contributions, secretin reduces the force of small intestinal contractions and dampens cholinergic transmission, confirming a direct myogenic effect independent of vagal afferent pathways [1]. Secretin reduces carbachol-induced contractions and suppresses Ca2+ transients in ICC-DMP in response to electrical field stimulation, effects that are mediated by Gαs-coupled cAMP production and PKA activation leading to inhibition of IP3 receptors [1]. While VIP and PACAP also modulate intestinal motility through their respective receptors, their effects are mediated via distinct cellular targets including smooth muscle VPAC2 receptors and enteric neurons, resulting in different spatiotemporal patterns of relaxation [2]. The ICC-DMP-specific mechanism of secretin represents a unique signaling pathway not shared by other secretin family peptides, supporting the non-interchangeability of these peptides for gastrointestinal motility research [2].

Intestinal motility Interstitial cells of Cajal cAMP signaling

Optimal Research and Diagnostic Applications for Secretin Acetate Based on Quantitative Evidence


Pancreatic Exocrine Function Testing and Chronic Pancreatitis Research

Secretin acetate is the gold-standard secretagogue for stimulating bicarbonate-rich pancreatic fluid secretion in both clinical diagnostic testing and preclinical pancreatic physiology research. As demonstrated by cross-study comparable evidence, porcine secretin acetate produces peak bicarbonate concentrations diagnostically equivalent to synthetic human secretin (ChiRhoStim) in patients with chronic pancreatitis [1]. In healthy subjects, secretin stimulation yields a mean peak bicarbonate concentration of 100 mEq/L and a mean total volume of 260.7 mL over one hour at 0.2 mcg/kg intravenous dosing [1]. For research applications requiring SCTR-specific pancreatic stimulation without the confounding enzyme secretory response associated with cholecystokinin (CCK), secretin acetate provides the necessary selectivity: CCK-PZ stimulates 31% higher peak flow rates but also robustly stimulates protein/enzyme secretion, whereas secretin preferentially stimulates bicarbonate-rich fluid with minimal protein output [2].

Secretin Receptor (SCTR) Pharmacology and cAMP Signaling Studies

Secretin acetate serves as the essential reference ligand for SCTR pharmacological characterization. At wild-type human SCTR expressed in heterologous systems, secretin exhibits a binding affinity (Ki) of 4.6 ± 1.0 nM and exceptionally potent cAMP activation with an EC50 of 0.01 ± 0.01 nM, representing a 460-fold amplification between receptor occupancy and functional response [3]. This high intrinsic efficacy makes secretin acetate the optimal positive control for establishing assay windows in SCTR-targeted drug discovery campaigns. For receptor selectivity studies, secretin acetate provides definitive SCTR-specific activation with minimal cross-reactivity at VPAC1/VPAC2 receptors, in contrast to VIP and PACAP which exhibit nanomolar affinity for their cognate receptors with weaker SCTR cross-reactivity [4].

Gastrinoma (Zollinger-Ellison Syndrome) Diagnostic Testing and Research

Secretin acetate is indicated for provocative gastrin stimulation testing to aid in the diagnosis of gastrinoma. In a three-way crossover study, six patients with tissue-confirmed gastrinoma received synthetic human secretin, synthetic porcine secretin, and biologically derived porcine secretin at 0.4 mcg/kg intravenous bolus; all three secretin preparations produced serum gastrin elevations exceeding the diagnostic threshold of ≥110 pg/mL [1]. In contrast, 12 healthy subjects receiving synthetic human secretin demonstrated completely negative gastrin responses, confirming the diagnostic specificity of secretin-stimulated gastrin release for gastrinoma detection [1]. This validated diagnostic application supports the procurement of secretin acetate for clinical research studies investigating neuroendocrine tumor pathophysiology and secretin receptor expression in gastrinoma tissue.

Interstitial Cells of Cajal (ICC) and Gastrointestinal Motility Research

Recent evidence establishes secretin acetate as a unique tool for investigating ICC-DMP-mediated regulation of intestinal motility. Secretin inhibits small intestinal contractions through direct SCTR activation on ICC-DMP, a mechanism that is TTX-insensitive and mediated by cAMP-dependent suppression of Ca2+ transients [5]. This ICC-specific signaling pathway is not replicated by VIP or PACAP, which act primarily through smooth muscle VPAC2 receptors and enteric neurons [6]. For research programs examining the convergence of hormonal and neural signaling on ICC networks, secretin acetate provides the only secretin-family peptide that selectively targets this integration hub, enabling dissection of ICC-specific contributions to intestinal motility regulation without confounding smooth muscle or neuronal effects [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Secretin acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.